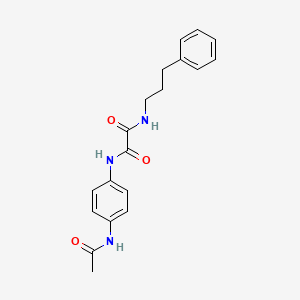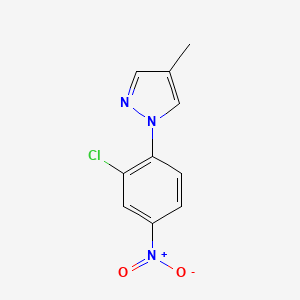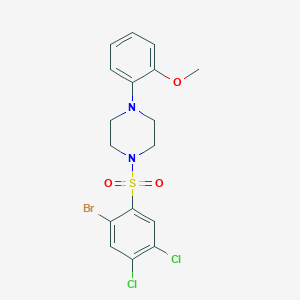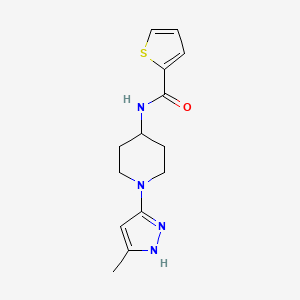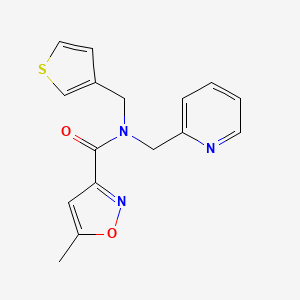
5-methyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MI-3, and it is a potent inhibitor of the E3 ubiquitin ligase called MDM2.
Wirkmechanismus
MI-3 binds to the hydrophobic pocket of MDM2, which is responsible for the interaction with p53. This binding disrupts the MDM2-p53 interaction, leading to the stabilization and activation of p53. Activated p53 induces the expression of various genes involved in cell cycle arrest and apoptosis, ultimately leading to cell death.
Biochemical and Physiological Effects:
MI-3 has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells. MI-3 has also been shown to inhibit tumor growth in mouse xenograft models. In addition, MI-3 has been shown to enhance the efficacy of other anticancer drugs, such as doxorubicin, in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of MI-3 is its specificity towards MDM2, which reduces off-target effects. MI-3 is also relatively easy to synthesize and purify, making it a convenient tool for research purposes. However, MI-3 has limited solubility in aqueous solutions, which can pose challenges for in vivo studies. In addition, MI-3 can be toxic at high concentrations, which requires careful dose optimization.
Zukünftige Richtungen
For MI-3 research include optimizing its pharmacokinetics and pharmacodynamics for in vivo studies, identifying potential biomarkers for patient selection, and exploring its potential applications in combination therapy. MI-3 has also been shown to have anti-inflammatory effects, which opens up new avenues for research in other disease areas.
Synthesemethoden
The synthesis of MI-3 involves a multi-step process that starts with the reaction of 2-bromoisonicotinic acid with thiophene-3-carboxaldehyde to form 2-(thiophen-3-ylmethyl)nicotinic acid. This intermediate is then reacted with 5-methylisoxazole-3-carboxylic acid and triethylamine to produce 5-methyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide. The final product is purified using column chromatography, and its purity is confirmed using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
MI-3 has been extensively studied for its potential applications in cancer treatment. MDM2 is an important negative regulator of the tumor suppressor protein p53, and its overexpression is commonly observed in various types of cancer. MI-3 inhibits the interaction between MDM2 and p53, leading to the stabilization and activation of p53. This, in turn, induces cell cycle arrest and apoptosis, making MI-3 a promising anticancer agent. MI-3 has also been shown to enhance the efficacy of other anticancer drugs, such as doxorubicin, in vitro and in vivo.
Eigenschaften
IUPAC Name |
5-methyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-12-8-15(18-21-12)16(20)19(9-13-5-7-22-11-13)10-14-4-2-3-6-17-14/h2-8,11H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOYRTJPVHHHQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(CC2=CSC=C2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

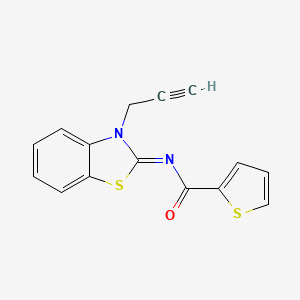
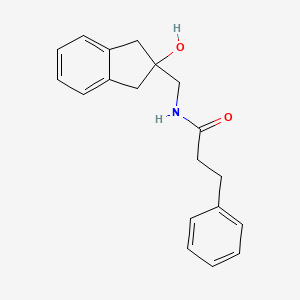
![1'-(2-Chloro-4-fluorobenzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2428174.png)
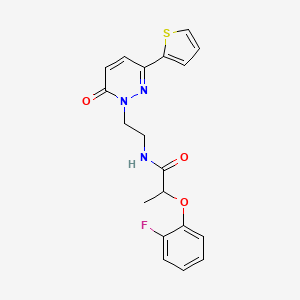
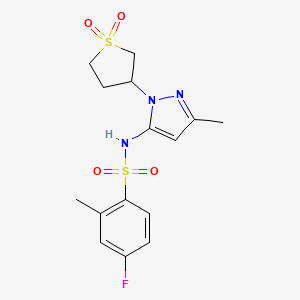
![(Z)-N-[2-Amino-5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)sulfamoyl]phenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2428179.png)
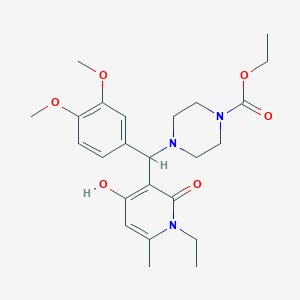
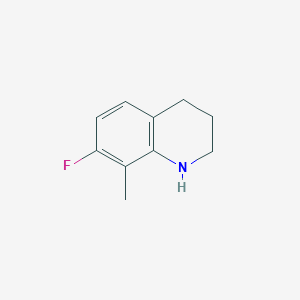
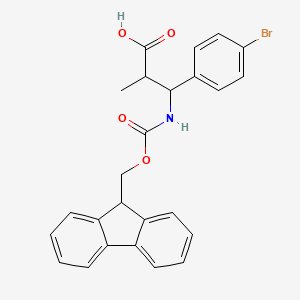
![[(4-Butylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2428185.png)
